molecular formula C21H24ClFN4O3 B2749193 N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049571-31-4

N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2749193
CAS No.: 1049571-31-4
M. Wt: 434.9
InChI Key: AWRFEYRHADXVKC-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, halogen substituents, and piperazine moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, including reductive amination and coupling reactions. One common method involves the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is carried out in methanol (MeOH) under neutral conditions at room temperature to yield the desired secondary amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substituents on the aromatic rings can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to bind to various receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its combination of halogenated aromatic rings and piperazine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O3/c1-30-17-5-3-16(4-6-17)27-12-10-26(11-13-27)9-8-24-20(28)21(29)25-15-2-7-19(23)18(22)14-15/h2-7,14H,8-13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRFEYRHADXVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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